Lalistat 2

Description

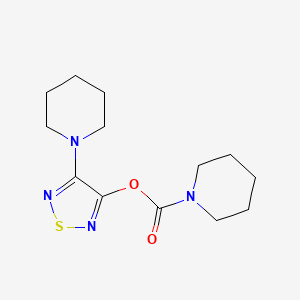

Structure

3D Structure

Properties

IUPAC Name |

(4-piperidin-1-yl-1,2,5-thiadiazol-3-yl) piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2S/c18-13(17-9-5-2-6-10-17)19-12-11(14-20-15-12)16-7-3-1-4-8-16/h1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYYVHOTXOEBEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NSN=C2OC(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Lalistat 2: A Technical Guide to its Mechanism of Action

Introduction:

Lalistat 2 is a potent, specific, and competitive inhibitor of lysosomal acid lipase (LAL), the essential enzyme responsible for the hydrolysis of cholesteryl esters and triglycerides within the lysosome. This technical guide provides a detailed overview of the mechanism of action of Lalistat 2, its specificity, off-target effects, and relevant experimental protocols for its use in research. It is intended for researchers, scientists, and professionals in the field of drug development and lipid metabolism.

Core Mechanism of Action

The primary mechanism of action of Lalistat 2 is the direct inhibition of lysosomal acid lipase (LAL), also known as LIPA. LAL is the only known acid lipase in the lysosome that catabolizes neutral lipids, such as cholesteryl esters and triglycerides, which are delivered to the lysosome primarily through the endocytosis of lipoproteins.[1][2]

LAL hydrolyzes these lipids into free fatty acids and free cholesterol.[1] These products are then transported out of the lysosome into the cytosol, where they serve as essential molecules for various cellular functions, including energy production, membrane synthesis, and as signaling molecules.[1]

Lalistat 2, a thiadiazole carbamate, acts as a competitive inhibitor, binding to the active site of LAL and preventing it from processing its lipid substrates. This inhibition leads to the accumulation of cholesteryl esters and triglycerides within the lysosomes, a biochemical hallmark observed in LAL deficiency disorders like Wolman disease and cholesteryl ester storage disease (CESD). Consequently, Lalistat 2 is widely used as a research tool to model LAL deficiency in vitro and to specifically measure LAL activity in biological samples, such as dried blood spots.

Signaling Pathway and Point of Inhibition

The following diagram illustrates the lysosomal lipolysis pathway and the specific inhibitory action of Lalistat 2.

Caption: Inhibition of Lysosomal Acid Lipase (LAL) by Lalistat 2.

Quantitative Data

The inhibitory potency and specificity of Lalistat 2 have been quantified in multiple studies. It is highly selective for LAL with minimal effects on other lipases at nanomolar concentrations.

Table 1: Inhibitory Activity and Specificity of Lalistat 2

| Target Enzyme | Species | IC₅₀ | Notes |

| Lysosomal Acid Lipase (LAL) | Human | 152 nM | Potent and selective inhibition. |

| Human Pancreatic Lipase | Human | > 10 µM | No significant inhibition observed. |

| Bovine Milk Lipoprotein Lipase | Bovine | > 10 µM | No significant inhibition observed. |

Table 2: Off-Target Effects of Lalistat 2

Recent studies have revealed that at concentrations higher than those required for LAL inhibition, Lalistat 2 can exhibit off-target effects on other neutral lipid hydrolases. This is a critical consideration for in vitro studies.

| Off-Target Enzyme | Cell Type | Inhibitory Concentration | Consequence |

| Adipose Triglyceride Lipase (ATGL) | Mouse & Human COS-7 | 30 µM | Decreased neutral hydrolase activity. |

| Hormone-Sensitive Lipase (HSL) | Mouse & Human COS-7 | 30 µM | Decreased neutral hydrolase activity. |

| Neutral CE/TG Hydrolases | C2C12 Myoblasts | > 0.1 µM | Inhibition of hydrolase activity at neutral pH. |

Caption: Concentration-Dependent Specificity of Lalistat 2.

Table 3: Physicochemical Properties of Lalistat 2

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₀N₄O₂S | |

| Molecular Weight | 296.39 g/mol | |

| CAS Number | 1234569-09-5 | |

| Appearance | White to beige powder | |

| Solubility | Soluble in DMSO (up to 100 mM) and Ethanol (up to 100 mM). | |

| Storage | Store at +4°C or 2-8°C as a solid. |

Experimental Protocols

Lalistat 2 is a crucial tool for studying lipid metabolism. Below are generalized protocols for its application.

Protocol 1: In Vitro LAL Activity Assay in Cell Lysates

This protocol measures LAL activity using a fluorogenic substrate in the presence or absence of Lalistat 2.

Methodology:

-

Cell Lysis: Harvest cells and lyse them in a suitable buffer (e.g., RIPA buffer) on ice. Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.

-

Protein Quantification: Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay) to normalize enzyme activity.

-

Reaction Setup: In a 96-well plate, prepare reaction mixtures containing:

-

Cell lysate (normalized protein amount).

-

Reaction buffer (e.g., sodium acetate, pH 4.5 to mimic lysosomal conditions).

-

Lalistat 2 (test condition, e.g., 0.1 µM final concentration) or vehicle (control, e.g., 0.1% EtOH).

-

-

Initiate Reaction: Add a fluorogenic LAL substrate (e.g., 4-methylumbelliferyl palmitate).

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Measurement: Stop the reaction and measure the fluorescence on a plate reader at the appropriate excitation/emission wavelengths.

-

Data Analysis: Calculate LAL activity as the rate of fluorescent product formation per unit of protein, and determine the percentage of inhibition by Lalistat 2.

Protocol 2: Cellular Lipid Accumulation Assay

This protocol assesses the phenotypic effect of LAL inhibition by visualizing and quantifying intracellular lipid accumulation.

Methodology:

-

Cell Culture: Plate cells (e.g., C2C12 myoblasts, macrophages) in a suitable format (e.g., chamber slides for imaging, multi-well plates for quantification).

-

Treatment: Treat cells with Lalistat 2 (e.g., 0.1 µM) or vehicle control for a specified duration (e.g., 24-48 hours).

-

Lipid Staining (Qualitative):

-

Fix the cells with 4% paraformaldehyde.

-

Stain with Oil Red O solution to visualize neutral lipid droplets.

-

Image the cells using light microscopy. An increase in red staining indicates lipid accumulation.

-

-

Lipid Quantification (Quantitative):

-

Wash and harvest the cells.

-

Extract total lipids using a standard method (e.g., Folch extraction).

-

Quantify the levels of cholesteryl esters and triglycerides using commercially available colorimetric or fluorometric assay kits.

-

-

Data Analysis: Compare the amount of lipid in Lalistat 2-treated cells to control cells.

Experimental Workflow Diagram

Caption: Workflow for Lipid Accumulation Assay using Lalistat 2.

References

Lalistat 2: A Comprehensive Technical Guide for Researchers in Lysosomal Acid Lipase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Lalistat 2, a potent inhibitor of lysosomal acid lipase (LAL). This document details its mechanism of action, quantitative data on its inhibitory activity, potential off-target effects, and detailed protocols for key experimental assays. Furthermore, it explores the impact of Lalistat 2 on cellular lipid metabolism and associated signaling pathways, offering a valuable resource for researchers investigating lysosomal storage diseases, lipid metabolism, and related therapeutic development.

Introduction to Lalistat 2

Lalistat 2 is a synthetic, small-molecule inhibitor widely utilized in the scientific community to study the function and deficiency of lysosomal acid lipase (LAL). LAL is a critical enzyme responsible for the hydrolysis of cholesteryl esters and triglycerides within the lysosome.[1] Deficiency in LAL activity leads to the lysosomal storage disorders Wolman disease and Cholesteryl Ester Storage Disease (CESD).[2] Lalistat 2 serves as a crucial chemical tool to model these conditions in vitro and to investigate the broader roles of LAL in cellular lipid homeostasis.[3]

Mechanism of Action

Lalistat 2 is a selective and potent inhibitor of LAL.[4][5] It belongs to the thiadiazole carbamate class of compounds. The inhibitory action of Lalistat 2 is attributed to its covalent binding to the active site serine of LAL, thereby irreversibly inactivating the enzyme. This specific inhibition of LAL leads to the accumulation of its substrates, primarily cholesteryl esters and triglycerides, within the lysosomes, mimicking the cellular phenotype of LAL deficiency.

Quantitative Data and Physicochemical Properties

A summary of the key quantitative data and physicochemical properties of Lalistat 2 is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IC50 (LAL) | 152 nM | |

| Molecular Formula | C₁₃H₂₀N₄O₂S | |

| Molecular Weight | 296.39 g/mol | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble to 100 mM in DMSO and ethanol | |

| Storage | Store at +4°C (solid) |

Selectivity and Off-Target Effects

While Lalistat 2 is a selective inhibitor of LAL, it is crucial for researchers to be aware of its potential off-target effects, especially at higher concentrations. Studies have shown that at concentrations exceeding 1 µM, Lalistat 2 can inhibit other neutral lipid hydrolases.

| Off-Target Enzyme | Effect of Lalistat 2 (at higher concentrations) | Reference(s) |

| Adipose Triglyceride Lipase (ATGL) | Inhibition | |

| Hormone-Sensitive Lipase (HSL) | Inhibition | |

| Monoglyceride Lipase (MGL) | Inhibition | |

| NCEH1 | Inhibition | |

| Human Pancreatic Lipase (hPL) | No significant inhibition (up to 10 µM) | |

| Bovine Milk Lipoprotein Lipase | No significant inhibition (up to 10 µM) |

Recommendation: To ensure specific inhibition of LAL and avoid confounding results from off-target effects, it is recommended to use Lalistat 2 at concentrations below 1 µM in cell culture studies.

Experimental Protocols

This section provides detailed methodologies for key experiments involving Lalistat 2.

Lysosomal Acid Lipase (LAL) Activity Assay

This protocol is adapted from the method described by Hamilton et al. for the measurement of LAL activity in dried blood spots (DBS), which can be modified for cell lysates. The assay relies on the fluorogenic substrate 4-methylumbelliferyl palmitate (4-MU-Palm) and the specific inhibition of LAL by Lalistat 2.

Materials:

-

Cell lysate or DBS extract

-

4-methylumbelliferyl palmitate (4-MU-Palm)

-

Cardiolipin

-

Lalistat 2

-

0.15 M Acetate buffer, pH 4.0, containing 1% Triton X-100

-

DMSO

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of 4-MU-Palm in DMSO.

-

Prepare a stock solution of Cardiolipin in methanol.

-

Prepare a stock solution of Lalistat 2 in DMSO and dilute with water to the working concentration (e.g., 30 µM).

-

Prepare the reaction buffer: 0.15 M acetate buffer, pH 4.0, with 1% Triton X-100.

-

Prepare the substrate-buffer solution by adding cardiolipin and 4-MU-Palm to the reaction buffer.

-

-

Assay Protocol:

-

Add 40 µL of cell lysate or DBS extract to duplicate wells of a 96-well black microplate.

-

To one set of duplicate wells, add 10 µL of the Lalistat 2 working solution (inhibited reaction).

-

To the other set of duplicate wells, add 10 µL of water or vehicle control (total lipase activity).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 150 µL of the pre-warmed substrate-buffer solution to all wells.

-

Incubate the plate at 37°C for 1 to 2.5 hours.

-

Stop the reaction by adding an appropriate stop solution (e.g., 100 µL of water or a basic buffer to raise the pH).

-

Measure the fluorescence using a plate reader with excitation at ~330-355 nm and emission at ~460 nm.

-

-

Calculation of LAL Activity:

-

LAL activity is calculated as the difference between the total lipase activity (without Lalistat 2) and the residual activity in the presence of Lalistat 2.

-

LAL Activity Assay Workflow

Oil Red O Staining for Cellular Lipid Accumulation

This protocol describes how to visualize and quantify neutral lipid accumulation in cells treated with Lalistat 2 using Oil Red O staining.

Materials:

-

Cultured cells (e.g., C2C12 myoblasts, macrophages)

-

Lalistat 2

-

Phosphate-Buffered Saline (PBS)

-

10% Formalin (Fixative)

-

60% Isopropanol

-

100% Isopropanol

-

Oil Red O staining solution

-

Hematoxylin (for counterstaining nuclei)

-

Light microscope

-

Spectrophotometer (for quantification)

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency in appropriate multi-well plates.

-

Treat the cells with Lalistat 2 at the desired concentration (e.g., 0.1 µM to 10 µM) for a specified duration (e.g., 24-72 hours). Include a vehicle-treated control group.

-

-

Staining Protocol:

-

Remove the culture medium and gently wash the cells twice with PBS.

-

Fix the cells by adding 10% Formalin and incubating for 30-60 minutes at room temperature.

-

Remove the formalin and wash the cells twice with distilled water.

-

Add 60% isopropanol to the cells and incubate for 5 minutes.

-

Remove the isopropanol and add the Oil Red O working solution to completely cover the cells. Incubate for 10-20 minutes at room temperature.

-

Remove the Oil Red O solution and wash the cells 2-5 times with distilled water until the excess stain is removed.

-

(Optional) Counterstain the nuclei by adding Hematoxylin for 1 minute, followed by washing with distilled water.

-

-

Visualization and Quantification:

-

Visualization: Add a small amount of water or PBS to the wells to prevent drying and visualize the cells under a light microscope. Lipid droplets will appear as red-orange structures.

-

Quantification:

-

After staining, elute the Oil Red O from the cells by adding 100% isopropanol and incubating for 5-10 minutes with gentle agitation.

-

Transfer the isopropanol-dye mixture to a new 96-well plate.

-

Measure the absorbance at approximately 492 nm using a spectrophotometer.

-

-

Oil Red O Staining Workflow

Impact on Signaling Pathways

The inhibition of LAL by Lalistat 2, and the subsequent alteration in the levels of LAL-derived lipolytic products (free cholesterol and fatty acids), can have significant downstream effects on various cellular signaling pathways. While direct studies on Lalistat 2's impact on all signaling pathways are ongoing, much can be inferred from studies on LAL deficiency.

mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a crucial regulator of cell growth, proliferation, and metabolism. Lysosomes serve as a platform for mTORC1 activation. Studies in LAL-deficient mice have shown that the mTOR signaling pathway is overactivated. This suggests that the accumulation of lipids within the lysosome due to LAL inhibition may lead to aberrant mTOR signaling. The mTOR pathway, in turn, can influence lipid metabolism, creating a complex feedback loop.

Inferred LAL-mTOR Signaling Interaction

PPAR Signaling Pathway

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a pivotal role in the regulation of lipid and glucose metabolism. Fatty acids and their derivatives, which are products of LAL activity, can act as ligands for PPARs. Therefore, inhibition of LAL by Lalistat 2 can reduce the availability of these endogenous ligands, potentially modulating PPAR activity and the expression of its target genes involved in lipid metabolism. For instance, activation of PPARα has been shown to be associated with increased LAL activity, suggesting a regulatory link.

LAL-PPAR Signaling Pathway

Conclusion

Lalistat 2 is an indispensable tool for the study of lysosomal acid lipase and its role in lipid metabolism and disease. Its high potency and selectivity, when used at appropriate concentrations, allow for the specific investigation of LAL function. This guide provides researchers with the necessary quantitative data, detailed experimental protocols, and an understanding of the potential downstream signaling consequences of LAL inhibition. Careful consideration of its off-target effects is paramount for the accurate interpretation of experimental results. As research in this field progresses, a deeper understanding of the intricate signaling networks regulated by LAL and impacted by inhibitors like Lalistat 2 will undoubtedly emerge.

References

Introduction to Lalistat 2 and Lysosomal Acid Lipase (LAL)

An In-Depth Technical Guide on the Inhibition of Lysosomal Acid Lipase by Lalistat 2

This guide provides a comprehensive overview of the inhibitory activity of Lalistat 2 on Lysosomal Acid Lipase (LAL), tailored for researchers, scientists, and drug development professionals. It includes quantitative data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.

Lysosomal Acid Lipase (LAL), encoded by the LIPA gene, is a critical hydrolase that operates within the acidic environment of the lysosome.[1] Its primary function is the breakdown of cholesteryl esters and triglycerides that are delivered to the lysosome primarily through the endocytosis of lipoproteins.[1][2][3] The products of this hydrolysis, free cholesterol and fatty acids, are then transported to the cytosol to be utilized in various cellular processes, including membrane synthesis, energy production, and signaling.[1]

Lalistat 2 is a potent and selective inhibitor of LAL. It belongs to the thiadiazole carbamate class of compounds and is widely used as a chemical tool to study the function of LAL and to model LAL deficiency, a condition that leads to the lysosomal storage disorders Wolman disease and Cholesteryl Ester Storage Disease (CESD). Its specificity allows for the targeted investigation of LAL's role in cellular lipid metabolism.

Quantitative Data: IC50 Value of Lalistat 2

The inhibitory potency of Lalistat 2 against LAL is quantified by its half-maximal inhibitory concentration (IC50). The data below is derived from in vitro enzymatic assays.

| Compound | Target Enzyme | IC50 Value | Notes |

| Lalistat 2 | Human Lysosomal Acid Lipase (LAL) | 152 nM | Selective for LAL; no significant inhibition of human pancreatic lipase or bovine milk lipoprotein lipase up to 10 µM. |

Lysosomal Acid Lipase (LAL) Signaling Pathway

LAL plays a central role in the catabolism of lipids obtained from extracellular sources. The pathway begins with the uptake of lipoproteins, such as Low-Density Lipoprotein (LDL), via receptor-mediated endocytosis. The endocytic vesicle then fuses with a lysosome, where LAL hydrolyzes the lipid cargo.

Caption: Lysosomal Acid Lipase (LAL) signaling pathway.

Experimental Protocols: IC50 Determination for LAL

The IC50 value of Lalistat 2 for LAL is typically determined using an in vitro fluorometric enzyme activity assay. The following protocol is a synthesized representation of methods described in the literature.

Materials and Reagents

-

Enzyme: Purified recombinant human LAL (rhLAL).

-

Inhibitor: Lalistat 2, dissolved in DMSO to create a stock solution, followed by serial dilutions.

-

Substrate: 4-methylumbelliferyl palmitate (4-MUP), a fluorogenic substrate.

-

Assay Buffer: Sodium acetate buffer with a pH of ~4.0-4.5 to mimic the acidic environment of the lysosome.

-

Activator: Cardiolipin, often included to enhance LAL activity.

-

Stop Solution: A basic solution (e.g., glycine-carbonate buffer, pH >10) to terminate the enzymatic reaction.

-

Instrumentation: Fluorescence plate reader (e.g., excitation at ~365 nm, emission at ~445 nm).

Assay Procedure

-

Preparation: Serially dilute the Lalistat 2 stock solution in assay buffer to create a range of inhibitor concentrations. A DMSO control (vehicle) is also prepared.

-

Pre-incubation: Add the diluted Lalistat 2 solutions or vehicle control to the wells of a microplate. Then, add the rhLAL enzyme solution to each well. The plate is incubated for a short period (e.g., 5-10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the 4-MUP substrate (pre-warmed to 37°C) to all wells.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-60 minutes). The reaction should be within the linear range of product formation.

-

Reaction Termination: Stop the reaction by adding the stop solution. The basic pH deprotonates the 4-methylumbelliferone product, maximizing its fluorescence.

-

Fluorescence Measurement: Measure the fluorescence intensity of each well using a plate reader.

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme).

-

Calculate the percentage of enzyme activity for each Lalistat 2 concentration relative to the vehicle control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Experimental Workflow Diagram

Caption: Experimental workflow for LAL IC50 determination.

References

- 1. Lysosomal acid lipase and lipid metabolism: new mechanisms, new questions, and new therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Critical Roles of Lysosomal Acid Lipase in T Cell Development and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent insights into lysosomal acid lipase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

Lalistat 2: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lalistat 2 is a potent and selective inhibitor of lysosomal acid lipase (LAL), the primary enzyme responsible for the hydrolysis of cholesteryl esters and triglycerides within the lysosome. Its specificity makes it an invaluable tool for studying lipid metabolism, lysosomal storage disorders, and related cellular processes. This technical guide provides an in-depth overview of Lalistat 2, including its chemical properties, suppliers, mechanism of action, and detailed experimental protocols.

Chemical Properties and Suppliers

Lalistat 2, with the CAS number 1234569-09-5 , is a thiadiazole carbamate.[1][2][3][4][5] It is a white to off-white solid powder.

Several reputable suppliers offer Lalistat 2 for research purposes, including:

-

MedchemExpress

-

Tocris Bioscience (part of Bio-Techne)

-

Cayman Chemical

-

Axon Medchem

-

R&D Systems

-

Selleck Chemicals

-

Sigma-Aldrich

-

InvivoChem

-

TargetMol

Quantitative Data Summary

| Property | Value | References |

| CAS Number | 1234569-09-5 | |

| Molecular Formula | C₁₃H₂₀N₄O₂S | |

| Molecular Weight | 296.39 g/mol | |

| IC₅₀ for LAL | 152 nM | |

| Purity | ≥98% (HPLC) | |

| Solubility | DMSO, Ethanol |

Mechanism of Action

Lalistat 2 acts as a specific inhibitor of lysosomal acid lipase (LAL). LAL is a critical enzyme in the lysosomal lipid metabolism pathway, responsible for breaking down cholesteryl esters and triglycerides into free cholesterol and fatty acids. By inhibiting LAL, Lalistat 2 allows researchers to study the consequences of impaired lysosomal lipid processing, mimicking conditions such as Wolman disease and cholesteryl ester storage disease (CESD), which are caused by LAL deficiency. It exhibits high selectivity for LAL, with no significant inhibition of other lipases like human pancreatic lipase or bovine milk lipoprotein lipase at concentrations up to 10 μM.

Experimental Protocols

Measurement of Lysosomal Acid Lipase (LAL) Activity in Dried Blood Spots (DBS)

This protocol is adapted from the method described by Hamilton et al. (2012) for the diagnosis of LAL deficiency.

Materials:

-

Dried blood spot (DBS) samples

-

4-methylumbelliferyl palmitate (substrate)

-

Lalistat 2

-

Acetate buffer (0.15 M, pH 4.0) containing 1.0% Triton X-100

-

Cardiolipin solution (0.5% w/v in methanol)

-

DMSO

-

Mercuric chloride (15 mM) or an alternative stop reagent

-

96-well plates

-

Fluorometric plate reader (excitation 355 nm, emission 460 nm)

Procedure:

-

Substrate-Buffer Preparation: Prepare a fresh substrate-buffer solution by adding 1.0 ml of cardiolipin solution and 400 μl of 13.3 mM 4-methylumbelliferyl palmitate in DMSO (pre-heated to 55°C to dissolve) to 14 ml of acetate buffer at 37°C.

-

Lalistat 2 Preparation: Prepare a 30 μM working solution of Lalistat 2 by diluting a stock solution in DMSO with distilled water.

-

Sample Extraction: Punch 3.2 mm discs from the DBS and place them into the wells of a 96-well plate. Add 200 μl of water to each well and mix for 1 hour at room temperature to extract the enzyme.

-

Assay Setup:

-

Total Lipase Activity: To designated wells, add a portion of the DBS extract.

-

Inhibited Activity: To other wells, add the same volume of DBS extract and the prepared Lalistat 2 working solution to achieve a final concentration that effectively inhibits LAL (e.g., 1 μM).

-

-

Enzyme Reaction: Add 150 μl of the pre-warmed substrate-buffer solution to all wells. Seal the plate, shake for 2 minutes, and incubate at 37°C for 3 hours.

-

Stopping the Reaction: Stop the reaction by adding 100 μl of 15 mM mercuric chloride to each well.

-

Fluorescence Measurement: Measure the fluorescence using a plate reader at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

-

Calculation of LAL Activity: LAL activity is determined by subtracting the fluorescence of the inhibited sample from the total lipase activity. A standard curve using 4-methylumbelliferone should be prepared to quantify the results.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the central role of Lysosomal Acid Lipase in cellular lipid metabolism and a typical experimental workflow for assessing the effect of Lalistat 2.

Caption: Lysosomal Acid Lipase (LAL) role in lipid metabolism and inhibition by Lalistat 2.

Caption: Experimental workflow for studying the effects of Lalistat 2 on cultured cells.

References

- 1. A new method for the measurement of lysosomal acid lipase in dried blood spots using the inhibitor Lalistat 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lysosomal acid lipase and lipid metabolism: new mechanisms, new questions, and new therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Best practice in the measurement and interpretation of lysosomal acid lipase in dried blood spots using the inhibitor Lalistat 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Lalistat 2 in Lipid Metabolism Research: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lalistat 2 is a potent, covalent inhibitor primarily targeting lysosomal acid lipase (LAL), a critical enzyme in the hydrolysis of cholesteryl esters and triglycerides within the lysosome. Its ability to specifically inhibit LAL at nanomolar concentrations has established it as a vital chemical tool for investigating lysosomal lipid metabolism, the pathophysiology of LAL deficiency (such as in Wolman disease and Cholesteryl Ester Storage Disease), and the intricate links between lysosomal function and broader cellular processes. However, recent research highlights significant off-target effects on cytosolic neutral lipases at higher micromolar concentrations, necessitating careful experimental design and interpretation. This guide provides a comprehensive overview of Lalistat 2's mechanism, quantitative effects, experimental applications, and key considerations for its use in lipid metabolism research.

Mechanism of Action

Lalistat 2 functions as a specific inhibitor of lysosomal acid lipase (LAL), an enzyme responsible for breaking down neutral lipids at an acidic pH within lysosomes[1][2]. It acts by covalently binding to the active site serine of the lipase[3]. This inhibition blocks the hydrolysis of cholesteryl esters and triglycerides that are delivered to the lysosome, typically via the endocytosis of lipoproteins[4][5]. The result is an accumulation of these lipids within the lysosome, mimicking the cellular phenotype of genetic LAL deficiency.

While highly specific for LAL at low concentrations, studies have revealed that at commonly used micromolar concentrations, Lalistat 2 also exhibits significant off-target effects, inhibiting major cytosolic neutral lipid hydrolases such as adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL). This lack of specificity at higher concentrations can confound the interpretation of results, as it impacts cytosolic lipolysis in addition to the intended lysosomal pathway. Researchers are therefore advised to use concentrations not exceeding 1 μM in cell culture studies to maintain specificity for LAL.

Quantitative Data Summary

The following tables summarize the quantitative effects of Lalistat 2 on various lipases and cellular lipid profiles as reported in the literature.

Table 1: Inhibitory Potency of Lalistat 2

| Target Enzyme | IC50 | Cell/System | Reference |

| Lysosomal Acid Lipase (LAL) | 152 nM | - | |

| Human Recombinant LAL (hrLAL) | < 1 µM (99% inhibition) | Recombinant Protein | |

| Neutral Triglyceride Hydrolases | ~10 µM | Adipocyte Lysates | |

| Human Pancreatic Lipase (hPL) | > 10 µM (no effect) | Recombinant Protein |

Table 2: Off-Target Effects of Lalistat 2 on Neutral Lipase Activity

| Lalistat 2 Concentration | Target Lipase(s) | Cell Type | Effect | Reference |

| 30 µM (20 h) | LAL, ATGL, HSL, MGL, PNPLA6, NCEH1 | Mouse Bone Marrow-Derived Macrophages | Decreased Activity | |

| 30 µM (24 h) | ATGL, HSL | Mouse and Human COS-7 Cells | Inhibition | |

| > 0.1 µM | Neutral CE and TG Hydrolases | C2C12 Muscle Cells | Inhibitory Effect |

Table 3: Effects of Lalistat 2 on Cellular Lipid Content and Lipolysis

| Treatment Conditions | Cell Type | Measured Parameter | Result | Reference |

| 30 µM (7 d) | Mouse Adipocytes | Isoproterenol-stimulated lipolysis | Reduced | |

| 0.1 µM | C2C12 Muscle Cells | TG, Total Cholesterol, Cholesteryl Esters | Increased | |

| 10 µM (6 h) with acLDL | Thioglycolate-elicited Macrophages | Intracellular Cholesteryl Esters | Increased | |

| 10 µM (6 h) with acLDL | Thioglycolate-elicited Macrophages | Free Cholesterol | Decreased | |

| 10 µM (6 h) with acLDL | Thioglycolate-elicited Macrophages | Release of lipid mediators (from COX, LOX, CYP pathways) | Reduced |

Key Signaling Pathways and Workflows

LAL-Mediated Lysosomal Lipolysis and Inhibition by Lalistat 2

The diagram below illustrates the central role of LAL in hydrolyzing lipoprotein-derived lipids within the lysosome and how Lalistat 2 intervenes in this process.

Caption: LAL-mediated lipid hydrolysis pathway and its inhibition by Lalistat 2.

On-Target vs. Off-Target Effects of Lalistat 2

This diagram illustrates the concentration-dependent specificity of Lalistat 2, a critical consideration for experimental design.

Caption: Concentration-dependent on-target and off-target effects of Lalistat 2.

Experimental Protocols

Cellular Lipid Accumulation Assay Using Lalistat 2

This protocol is a generalized workflow for studying the effect of LAL inhibition on lipid accumulation in cultured cells, such as macrophages or myoblasts.

Workflow Diagram:

Caption: Experimental workflow for assessing Lalistat 2-induced lipid accumulation.

Methodology:

-

Cell Culture: Plate cells (e.g., murine peritoneal macrophages) in an appropriate medium. For experiments involving lipoprotein uptake, a medium with lipoprotein-deficient serum (LPDS) is often used.

-

Inhibitor Treatment: Pre-incubate the cells with the desired concentration of Lalistat 2 (e.g., 10 µM) for a period such as 2 hours to ensure LAL inhibition prior to lipid exposure.

-

Lipid Loading: Add a source of lipids, such as acetylated low-density lipoprotein (acLDL) at 100 µg/mL, and incubate for 6 to 22 hours to induce lipid accumulation.

-

Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove extracellular lipids and inhibitor.

-

Lipid Staining & Quantification:

-

For Microscopy: Fix the cells and stain with Oil Red O or BODIPY 493/503 to visualize neutral lipid droplets.

-

For Flow Cytometry: Stain unfixed or fixed cells with BODIPY 493/503 and analyze the geometric mean of fluorescence intensity to quantify lipid content.

-

For Biochemical Analysis: Lyse the cells and perform enzymatic assays to quantify the concentration of triglycerides, total cholesterol, and cholesteryl esters.

-

LAL Activity Assay in Dried Blood Spots (DBS)

Lalistat 2 is a critical reagent for the specific measurement of LAL activity in dried blood spots (DBS), a method used for diagnosing LAL deficiency.

Principle: The assay measures total lipase activity in a blood spot extract using the substrate 4-methylumbelliferyl palmitate. A parallel reaction is run in the presence of Lalistat 2, which specifically inhibits LAL. The LAL activity is calculated by subtracting the remaining lipase activity (in the presence of Lalistat 2) from the total lipase activity.

Brief Protocol:

-

Elution: A DBS punch is eluted in an extraction buffer.

-

Reaction Setup: The DBS extract is incubated with 4-methylumbelliferyl palmitate substrate at an acidic pH (e.g., pH 4.0). Two reactions are prepared per sample: one with a vehicle control (total activity) and one with Lalistat 2 (non-LAL activity).

-

Incubation: The reactions are incubated to allow for enzymatic cleavage of the substrate.

-

Stopping the Reaction: The reaction is terminated, often using a stop reagent.

-

Measurement: The fluorescence of the product, 4-methylumbelliferone, is measured.

-

Calculation: LAL Activity = (Fluorescence of Total Activity sample) - (Fluorescence of Lalistat 2 sample).

Research Applications

-

Modeling LAL Deficiency: Lalistat 2 is widely used in vitro to pharmacologically mimic the cellular phenotypes of Wolman disease and Cholesteryl Ester Storage Disease, allowing researchers to study the downstream consequences of lysosomal lipid accumulation without genetic manipulation.

-

Investigating Lysosomal Lipolysis: It allows for the specific investigation of the role of LAL-mediated lipolysis in supplying fatty acids and cholesterol for various cellular needs, including membrane homeostasis and the synthesis of signaling molecules. For instance, inhibiting LAL with Lalistat 2 was shown to reduce the release of lipid mediators derived from arachidonic acid in macrophages, demonstrating that lysosomal lipid hydrolysis provides precursors for eicosanoid synthesis.

-

Differentiating Lipid Pools: By comparing the effects of Lalistat 2 with broad-spectrum or cytosolic-specific lipase inhibitors, researchers can begin to dissect the relative contributions of lysosomal versus cytosolic lipid droplets to processes like stimulated lipolysis in adipocytes.

-

Diagnostic Tool: Lalistat 2 is a key component of a specific and reliable assay for measuring LAL activity in dried blood spots, facilitating the diagnosis of LAL deficiency.

-

Exploring Therapeutic Strategies: The inhibition of LAL has been explored in cancer research. For example, Lalistat 2 can be used to target tumor-associated macrophages (TAMs), which rely on lipid metabolism, thereby suppressing tumor progression.

Conclusion and Future Directions

Lalistat 2 is an indispensable tool for the study of lipid metabolism, offering a direct method to probe the function of lysosomal acid lipase. Its utility spans from basic cell biology, where it helps elucidate the pathways of lipid trafficking and signaling, to clinical diagnostics. However, the discovery of its off-target effects on cytosolic lipases underscores a critical caveat. Researchers must exercise caution, primarily by using the lowest effective concentrations and including appropriate controls, to ensure that the observed effects are genuinely attributable to the inhibition of LAL. Future work should continue to characterize the full spectrum of Lalistat 2's targets and explore the development of even more specific LAL inhibitors to further refine our understanding of the lysosome's central role in cellular lipid homeostasis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 3. Human lysosomal acid lipase inhibitor lalistat impairs Mycobacterium tuberculosis growth by targeting bacterial hydrolases - MedChemComm (RSC Publishing) DOI:10.1039/C6MD00231E [pubs.rsc.org]

- 4. ahajournals.org [ahajournals.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Lalistat 2: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Lalistat 2, a potent and specific inhibitor of lysosomal acid lipase (LAL), in cell culture experiments. Detailed protocols for key assays are included to facilitate the investigation of LAL's role in cellular lipid metabolism and associated signaling pathways.

Introduction

Lalistat 2 is a selective, competitive inhibitor of lysosomal acid lipase (LAL), the enzyme responsible for hydrolyzing cholesteryl esters and triglycerides within the lysosome.[1] By inhibiting LAL, Lalistat 2 allows for the study of cellular processes dependent on lysosomal lipolysis, including lipid droplet morphology, lipid mediator synthesis, and cellular signaling.[1][2] It is a valuable tool for in vitro studies investigating the cellular functions of LAL and the pathophysiology of LAL deficiency.[3]

Mechanism of Action

Lalistat 2 specifically targets and inhibits the activity of lysosomal acid lipase. This inhibition leads to the accumulation of neutral lipids, primarily cholesteryl esters, within the lysosomes.[4] The products of LAL-mediated hydrolysis, free fatty acids and cholesterol, serve as precursors for various metabolic and signaling pathways. Consequently, inhibition of LAL by Lalistat 2 can impact these downstream processes.

Quantitative Data

The following table summarizes the key quantitative data for Lalistat 2 based on published studies.

| Parameter | Value | Cell Type/System | Reference |

| IC50 (LAL) | 152 nM | In vitro enzyme assay | |

| Effective Concentration | 0.1 µM | C2C12 myoblasts (specific LAL inhibition) | |

| Effective Concentration | 10 µM | Murine macrophages | |

| Effective Concentration | 30 µM | Mouse and human COS-7 cells, mice adipocytes | |

| Off-target Effects | > 1 µM | Inhibition of neutral lipid hydrolases | |

| Cell Viability | No effect at 0.1 µM | C2C12 myoblasts |

Note: It is crucial to determine the optimal concentration for each specific cell type and experimental condition to avoid off-target effects. Concentrations above 1 µM have been shown to inhibit other neutral lipid hydrolases.

Signaling Pathway

The inhibition of LAL by Lalistat 2 has downstream effects on cellular signaling by altering the availability of lipid-derived signaling molecules.

Experimental Protocols

1. Preparation of Lalistat 2 Stock Solution

Lalistat 2 is typically soluble in dimethyl sulfoxide (DMSO).

-

Reagent: Lalistat 2 powder, DMSO (cell culture grade).

-

Procedure:

-

Prepare a 10 mM stock solution of Lalistat 2 in DMSO. For example, dissolve 2.97 mg of Lalistat 2 (MW: 297.38 g/mol ) in 1 mL of DMSO.

-

Vortex until fully dissolved. Sonication can be used to aid dissolution if precipitation occurs.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C.

-

2. General Cell Culture Treatment Protocol

-

Materials: Cells of interest, complete cell culture medium, Lalistat 2 stock solution.

-

Procedure:

-

Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.

-

Dilute the Lalistat 2 stock solution in pre-warmed (37°C) complete culture medium to the desired final concentration (e.g., 0.1 µM, 10 µM). It is recommended to perform a serial dilution to avoid precipitation.

-

Remove the existing medium from the cells and replace it with the medium containing Lalistat 2.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest Lalistat 2 concentration).

-

Incubate the cells for the desired treatment duration (e.g., 2, 24, or 48 hours).

-

Experimental Workflow

The following diagram illustrates a typical workflow for studying the effects of Lalistat 2 in cell culture.

3. LAL Activity Assay

This protocol is adapted from methods using a fluorogenic substrate to measure LAL activity.

-

Materials: Treated cells, lysis buffer (e.g., 150 mM sodium acetate buffer, pH 4.0, with 1.0% (v/v) Triton X-100), 4-methylumbelliferyl palmitate (4-MUP) substrate solution, Lalistat 2 (for inhibited control), black 96-well plates, fluorescence microplate reader.

-

Procedure:

-

Lyse the treated and control cells in the lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

In a black 96-well plate, add a standardized amount of cell lysate to each well.

-

For the inhibited reaction, add Lalistat 2 to a final concentration of 30 µM to corresponding wells. For the uninhibited reaction, add the same volume of water or DMSO.

-

Pre-incubate the plate for 10 minutes at 37°C.

-

Add the 4-MUP substrate solution to all wells to initiate the reaction.

-

Incubate the plate at 37°C for 1-3 hours.

-

Stop the reaction (e.g., by adding 15 mM HgCl2).

-

Measure the fluorescence at an excitation of ~320 nm and an emission of ~460 nm.

-

Calculate LAL activity by subtracting the fluorescence of the inhibited reaction from the total lipase activity (uninhibited reaction).

-

4. Cell Viability Assay

To assess the cytotoxicity of Lalistat 2, a standard cell viability assay such as MTS or CellTiter-Glo can be used.

-

Materials: Cells treated with a range of Lalistat 2 concentrations, CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar), opaque-walled multi-well plates, luminometer.

-

Procedure:

-

Plate cells in an opaque-walled 96-well plate and treat with a serial dilution of Lalistat 2 and vehicle control for the desired duration.

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Express the results as a percentage of the vehicle-treated control cells.

-

5. Western Blot Analysis

Western blotting can be used to assess the expression of proteins of interest following Lalistat 2 treatment.

-

Materials: RIPA buffer (or other suitable lysis buffer), protein assay kit, SDS-PAGE gels, PVDF membrane, primary antibodies (e.g., against LAL, β-actin, GAPDH), HRP-conjugated secondary antibodies, chemiluminescence substrate.

-

Procedure:

-

Lyse the treated and control cells in RIPA buffer and determine the protein concentration.

-

Separate equal amounts of protein (e.g., 30-40 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Normalize the protein of interest to a loading control like β-actin or GAPDH.

-

6. Lipid Accumulation Staining (Oil Red O)

Oil Red O staining is used to visualize the accumulation of neutral lipids in cells.

-

Materials: Treated cells on coverslips or in culture plates, 10% formalin, Oil Red O working solution, hematoxylin.

-

Procedure:

-

Wash the cells with PBS.

-

Fix the cells with 10% formalin for at least 1 hour.

-

Wash the cells with water and then with 60% isopropanol.

-

Stain the cells with the Oil Red O working solution for 10-15 minutes.

-

Wash with 60% isopropanol and then with water.

-

Counterstain the nuclei with hematoxylin (optional).

-

Visualize the lipid droplets (stained red) under a microscope.

-

References

- 1. ≥98% (HPLC), lysosomal acid lipase (LAL) inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]

- 2. ahajournals.org [ahajournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Lysosomal lipid hydrolysis provides substrates for lipid mediator synthesis in murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation and Use of Lalistat 2 Stock Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lalistat 2 is a potent and selective inhibitor of lysosomal acid lipase (LAL), a critical enzyme responsible for the hydrolysis of cholesteryl esters and triglycerides within the lysosome.[1][2][3] Its specificity makes it an invaluable tool for studying lipid metabolism, lysosomal storage disorders such as Wolman disease and Cholesteryl Ester Storage Disease (CESD), and the cellular processes involving lysosomal function.[4] These application notes provide a detailed protocol for the preparation of a Lalistat 2 stock solution using dimethyl sulfoxide (DMSO) and outline its application in cell-based assays.

Quantitative Data Summary

For ease of reference, the key quantitative data for Lalistat 2 are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 296.39 g/mol | [5] |

| Appearance | White to beige powder | |

| Solubility in DMSO | ≥ 2 mg/mL to 100 mM (~29.6 mg/mL) | |

| IC₅₀ (for LAL) | 152 nM | |

| Storage (Powder) | 2-8°C or -20°C | |

| Storage (Stock Solution) | -20°C (up to 1 month) or -80°C (up to 6 months) |

Experimental Protocols

Preparation of a 10 mM Lalistat 2 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of Lalistat 2 in DMSO. It is crucial to use anhydrous, high-purity DMSO to ensure the stability of the compound.

Materials:

-

Lalistat 2 powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Analytical balance

Procedure:

-

Equilibrate Reagents: Allow the Lalistat 2 powder and DMSO to reach room temperature before use. This prevents condensation from forming on the compound.

-

Weigh Lalistat 2: Accurately weigh out a desired amount of Lalistat 2 powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.96 mg of Lalistat 2 (Molecular Weight = 296.39 g/mol ).

-

Dissolve in DMSO: Add the appropriate volume of DMSO to the weighed Lalistat 2 powder in a sterile microcentrifuge tube. For the example above, add 1 mL of DMSO.

-

Ensure Complete Dissolution: Vortex the solution thoroughly until the Lalistat 2 powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

-

Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Application in Cell-Based Assays: Inhibition of Lysosomal Acid Lipase

This protocol provides a general workflow for using the Lalistat 2 stock solution to inhibit LAL activity in a cell culture experiment. The final working concentration of Lalistat 2 may need to be optimized depending on the cell type and experimental design, with typical concentrations ranging from 0.1 µM to 30 µM.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

10 mM Lalistat 2 stock solution in DMSO

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (assay-dependent)

-

LAL activity assay kit or relevant downstream analysis reagents

Procedure:

-

Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and grow to the desired confluency.

-

Preparation of Working Solution: Dilute the 10 mM Lalistat 2 stock solution in pre-warmed complete cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of medium with a final concentration of 10 µM Lalistat 2, add 1 µL of the 10 mM stock solution to 999 µL of culture medium. Include a vehicle control by adding the same volume of DMSO to the culture medium without the inhibitor.

-

Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of Lalistat 2 or the vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 2 to 48 hours), depending on the experimental goals.

-

Downstream Analysis: Following incubation, proceed with the desired downstream analysis. This may include:

-

LAL Activity Assay: Lyse the cells and measure LAL activity according to the manufacturer's protocol of a commercially available kit.

-

Lipid Accumulation Analysis: Fix and stain the cells with lipid-specific dyes (e.g., BODIPY, Oil Red O) to visualize and quantify the accumulation of neutral lipids.

-

Gene or Protein Expression Analysis: Harvest the cells for RNA or protein extraction to analyze the expression of genes or proteins involved in lipid metabolism.

-

Visualizations

Lalistat 2 Mechanism of Action

The following diagram illustrates the inhibitory effect of Lalistat 2 on the lysosomal acid lipase (LAL) pathway.

Caption: Mechanism of Lalistat 2 as a competitive inhibitor of LAL.

Experimental Workflow for LAL Inhibition Assay

The diagram below outlines the general experimental workflow for assessing the inhibitory effect of Lalistat 2 on LAL activity in a cell-based assay.

Caption: Experimental workflow for a Lalistat 2 cell-based assay.

References

- 1. ≥98% (HPLC), lysosomal acid lipase (LAL) inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Off-target effects of the lysosomal acid lipase inhibitors Lalistat-1 and Lalistat-2 on neutral lipid hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

Recommended working concentration of Lalistat 2 in vitro

Application Notes and Protocols: Lalistat 2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lalistat 2 is a potent and selective inhibitor of lysosomal acid lipase (LAL), the enzyme responsible for hydrolyzing cholesteryl esters and triglycerides within the lysosome.[1][2][3] This document provides detailed application notes and protocols for the in vitro use of Lalistat 2, including recommended working concentrations, experimental procedures, and data on its inhibitory activity.

Mechanism of Action

Lalistat 2 acts as a specific, competitive inhibitor of lysosomal acid lipase (LAL).[4] LAL is the key enzyme that degrades neutral lipids at an acidic pH within lysosomes.[1] By inhibiting LAL, Lalistat 2 leads to the accumulation of cholesteryl esters and triglycerides, mimicking the cellular phenotype of LAL deficiency, a condition associated with Wolman disease and cholesteryl ester storage disease. It is a valuable tool for investigating the cellular functions of LAL and for screening potential therapeutics for LAL deficiency.

Quantitative Data Summary

The following table summarizes the key quantitative data for Lalistat 2 based on various in vitro studies. It is crucial to note that while higher concentrations have been used, recent evidence strongly suggests using lower concentrations to maintain specificity for LAL and avoid off-target effects.

| Parameter | Value | Cell Type / Condition | Citation |

| IC50 (LAL) | 152 nM | Purified enzyme | |

| Recommended Specific Working Concentration | ≤ 1 µM | General cell culture | |

| Concentration for Specific LAL Inhibition | 0.1 µM | C2C12 myoblasts | |

| Optimal Inhibition in DBS Assay | 1.5 µM | Dried Blood Spot (DBS) extracts | |

| Concentration with Observed Off-Target Effects | > 1 µM | Various primary cells | |

| Commonly Used (Caution Advised) | 10 - 100 µM | Adipocytes, Macrophages | |

| Selectivity | No inhibition up to 10 µM | Human pancreatic lipase, bovine milk lipoprotein lipase |

Experimental Protocols

Preparation of Lalistat 2 Stock Solution

Proper preparation and storage of the Lalistat 2 stock solution are critical for reproducible results.

Materials:

-

Lalistat 2 powder

-

Dimethyl sulfoxide (DMSO), anhydrous/molecular biology grade

-

Sterile microcentrifuge tubes

Procedure:

-

Lalistat 2 is soluble in DMSO at concentrations up to ≥ 100 mg/mL (337.39 mM). For a typical 10 mM stock solution, dissolve 2.96 mg of Lalistat 2 in 1 mL of fresh, anhydrous DMSO.

-

Vortex briefly to ensure complete dissolution. Gentle warming or sonication can be used if precipitation occurs.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Storage: Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.

General Protocol for In Vitro Cell Treatment

This protocol provides a general guideline for treating cultured cells with Lalistat 2. The optimal concentration and incubation time should be determined empirically for each cell type and experimental design.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

Lalistat 2 stock solution (e.g., 10 mM in DMSO)

-

Vehicle control (DMSO)

Procedure:

-

Cell Seeding: Plate cells at the desired density in a suitable culture vessel and allow them to adhere and stabilize overnight.

-

Preparation of Working Solution:

-

Thaw an aliquot of the Lalistat 2 stock solution.

-

Dilute the stock solution in complete cell culture medium to the desired final concentration. For example, to achieve a 1 µM final concentration, add 1 µL of a 10 mM stock solution to 10 mL of medium.

-

Important: Prepare a vehicle control by adding the same volume of DMSO to an equal volume of culture medium. The final DMSO concentration should typically be kept below 0.5% (v/v) to avoid solvent-induced cellular stress.

-

-

Cell Treatment:

-

Remove the existing medium from the cells.

-

Add the medium containing the desired concentration of Lalistat 2 or the vehicle control.

-

Incubate the cells for the desired period (e.g., 20 hours, 24 hours, or up to 7 days, depending on the experiment).

-

-

Downstream Analysis: After incubation, proceed with the planned downstream assays, such as lipid accumulation analysis, gene expression studies, or functional assays.

In Vitro LAL Activity Assay

This protocol describes a fluorometric assay to measure LAL activity in cell lysates using Lalistat 2 as a specific inhibitor.

Materials:

-

Cell lysate

-

Assay Buffer: 150 mM sodium acetate buffer, pH 4.0, containing 1.0% (v/v) Triton X-100.

-

Substrate Solution: 0.345 mM 4-methylumbelliferyl palmitate (4-MUP) in assay buffer with 0.5% (w/v) cardiolipin.

-

Lalistat 2 (e.g., 30 µM working solution)

-

Stop Solution: 15 mM Mercury (II) chloride (HgCl₂)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 320-360 nm, Emission: 460 nm)

Procedure:

-

Sample Preparation: Prepare cell lysates in the assay buffer.

-

Reaction Setup: In a 96-well black plate, set up duplicate reactions for each sample:

-

Total Lipase Activity: 40 µL of cell lysate + 10 µL of DMSO (or water).

-

Inhibited Reaction: 40 µL of cell lysate + 10 µL of 30 µM Lalistat 2 (final concentration will be lower in the reaction).

-

-

Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 10 minutes.

-

Initiate Reaction: Add 150 µL of the pre-warmed substrate solution to all wells.

-

Incubation: Seal the plate and incubate at 37°C for 1-3 hours.

-

Stop Reaction: Add 100 µL of the stop solution to all wells.

-

Measurement: Read the fluorescence on a microplate reader.

-

Calculation: LAL activity is determined by subtracting the fluorescence of the inhibited reaction from the total lipase activity.

Visualizations

Caption: Lysosomal Acid Lipase (LAL) signaling pathway and inhibition by Lalistat 2.

Caption: General experimental workflow for in vitro cell treatment with Lalistat 2.

References

Application Note: Utilizing Lalistat 2 for the Determination of Lysosomal Acid Lipase Activity in a Cell-Based Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lysosomal Acid Lipase (LAL) is a critical enzyme responsible for the hydrolysis of cholesteryl esters and triglycerides within the lysosome.[1][2] This process releases free cholesterol and fatty acids, which are essential for various cellular functions, including membrane biosynthesis and energy metabolism.[1][3][4] Genetic deficiencies in LAL lead to lysosomal storage disorders such as Wolman disease and Cholesteryl Ester Storage Disease (CESD), characterized by a massive accumulation of lipids in various tissues. Consequently, the measurement of LAL activity is crucial for disease diagnosis and for the development of therapeutic interventions.

Lalistat 2 is a potent and selective inhibitor of LAL, with a reported IC50 value of 152 nM. It is widely used in in vitro studies to investigate the cellular functions of LAL and to mimic LAL deficiency. This application note provides a detailed protocol for a cell-based assay to determine LAL activity using Lalistat 2 as a specific inhibitor. The principle of the assay involves measuring the total lipase activity in cell lysates and subtracting the residual activity in the presence of Lalistat 2, thereby isolating the specific activity of LAL.

Key Applications

-

Screening for potential therapeutic agents that modulate LAL activity.

-

Investigating the cellular consequences of LAL inhibition, such as lipid accumulation.

-

Diagnosing LAL deficiency in patient-derived cells.

-

Studying the role of LAL in various cellular pathways and disease models.

Data Presentation

Table 1: Inhibitory Activity of Lalistat 2

| Parameter | Value | Cell Type/System | Reference |

| IC50 | 152 nM | Purified human LAL | |

| IC50 | 96.28 µM | MCF 10A (non-tumorigenic breast epithelial cells) |

Table 2: Recommended Working Concentrations of Lalistat 2 in Cell-Based Assays

| Concentration | Cell Type | Observation | Reference |

| 0.1 µM | C2C12 myoblasts | Specific inhibition of acidic CE and TG hydrolases; lipid accumulation. | |

| 10 µM | Wild-type macrophages | Effective inhibition of LAL activity after 48 hours. | |

| 30 µM | Mouse adipocytes | Inhibition of neutral lipid hydrolase activity. | |

| 1 - 100 µM | General in vitro experiments | Sufficient to fully impair lysosomal acid lipase. |

Table 3: Effects of LAL Inhibition by Lalistat 2

| Cell Type | Lalistat 2 Concentration | Effect | Reference |

| C2C12 myoblasts | 0.1 µM | Increased accumulation of triglycerides, total cholesterol, and cholesteryl esters. | |

| Wild-type macrophages | 10 µM | Increased neutral lipid accumulation (measured by BODIPY 493/503 staining). | |

| MDA-MB-231 (TNBC) | Dose-dependent | Over threefold reduction in the IC50 of paclitaxel. | |

| MDA-MB-436 (TNBC) | Dose-dependent | 2.6-fold reduction in the IC50 of paclitaxel. |

Experimental Protocols

Protocol 1: Cell Culture and Treatment with Lalistat 2

This protocol describes the general procedure for culturing cells and treating them with Lalistat 2 to induce LAL inhibition.

Materials:

-

Mammalian cell line of interest (e.g., C2C12, HepG2, primary macrophages)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), sterile

-

Lalistat 2 (stored as a stock solution in DMSO at -20°C or -80°C)

-

Vehicle control (DMSO)

-

Cell culture plates or flasks

Procedure:

-

Cell Seeding: Seed the cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Preparation of Lalistat 2 Working Solution: Dilute the Lalistat 2 stock solution in a complete culture medium to the desired final concentration. A vehicle control should be prepared with the same final concentration of DMSO.

-

Treatment: Remove the existing culture medium from the cells and replace it with the medium containing Lalistat 2 or the vehicle control.

-

Incubation: Incubate the cells for a predetermined period (e.g., 2, 4, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2. The optimal incubation time may vary depending on the cell type and the specific experimental goals.

-

Cell Harvesting: After incubation, the cells can be harvested for downstream applications, such as the LAL activity assay or lipid accumulation analysis.

Protocol 2: Cell-Based Lysosomal Acid Lipase (LAL) Activity Assay

This protocol outlines a fluorometric assay to determine LAL activity in cell lysates using a synthetic substrate and Lalistat 2 as a specific inhibitor.

Materials:

-

Treated and untreated cell pellets

-

Cell lysis buffer (e.g., 25mM Tris-Phosphate pH 7.8, 10% glycerol, 1% Triton X-100, 1mg/ml BSA, 2mM EGTA, 2mM DTT)

-

Assay Buffer (e.g., 100mM Glycine with 19mM sodium deoxycholate, pH 7.2)

-

Fluorometric lipase substrate (e.g., 4-methylumbelliferyl palmitate or a commercial substrate like LipaGreen™)

-

Lalistat 2

-

96-well microtiter plate (black, flat-bottom for fluorescence)

-

Fluorometric plate reader

Procedure:

-

Cell Lysate Preparation:

-

Wash the cell pellets with ice-cold PBS.

-

Resuspend the cell pellets in cell lysis buffer and incubate on ice for 30 minutes.

-

Centrifuge the lysates at 13,000 x g for 10 minutes at 4°C to remove insoluble material.

-

Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Setup:

-

Prepare two sets of reactions for each sample: one for total lipase activity and one for non-LAL lipase activity.

-

In a 96-well plate, add a standardized amount of cell lysate to each well.

-

To the "non-LAL activity" wells, add Lalistat 2 to a final concentration of 1-10 µM. To the "total activity" wells, add an equivalent volume of vehicle (DMSO).

-

Pre-incubate the plate for at least 5 minutes at room temperature to allow for the inhibition of LAL.

-

-

Enzymatic Reaction:

-

Prepare the substrate working solution by diluting the fluorometric lipase substrate in the assay buffer.

-

Initiate the reaction by adding the substrate working solution to all wells.

-

Incubate the plate at 37°C for 60-90 minutes, protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen substrate using a microplate reader.

-

-

Calculation of LAL Activity:

-

LAL Activity = (Fluorescence of Total Lipase Activity) - (Fluorescence of Non-LAL Lipase Activity)

-

Normalize the LAL activity to the protein concentration of the cell lysate.

-

Protocol 3: Visualization of Lipid Accumulation using Oil Red O Staining

This protocol describes how to visualize the accumulation of neutral lipids in cells following LAL inhibition with Lalistat 2.

Materials:

-

Cells grown on coverslips and treated with Lalistat 2 or vehicle

-

PBS

-

4% Paraformaldehyde (PFA) in PBS

-

Oil Red O working solution

-

60% Isopropanol

-

Hematoxylin (for counterstaining)

-

Mounting medium

-

Microscope

Procedure:

-

Cell Fixation:

-

Wash the cells on coverslips twice with PBS.

-

Fix the cells with 4% PFA for 15-30 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Staining:

-

Rinse the cells with 60% isopropanol.

-

Incubate the cells with Oil Red O working solution for 15-20 minutes at room temperature.

-

Wash the cells with 60% isopropanol to remove excess stain.

-

Rinse the cells with distilled water.

-

-

Counterstaining and Mounting:

-

If desired, counterstain the nuclei with hematoxylin for 1-2 minutes.

-

Wash thoroughly with distilled water.

-

Mount the coverslips onto microscope slides using an aqueous mounting medium.

-

-

Imaging:

-

Visualize the lipid droplets (stained red) and nuclei (stained blue) using a bright-field microscope.

-

Mandatory Visualizations

Caption: Mechanism of LAL and its inhibition by Lalistat 2.

Caption: Workflow for the cell-based LAL activity assay.

References

- 1. Lysosomal acid lipase and lipid metabolism: new mechanisms, new questions, and new therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Critical Roles of Lysosomal Acid Lipase in T Cell Development and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Frontiers | Lysosomal acid lipase: at the crossroads of normal and atherogenic cholesterol metabolism [frontiersin.org]

Application Notes and Protocols for Measuring Lysosomal Acid Lipase (LAL) Activity in Dried Blood Spots with Lalistat 2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysosomal Acid Lipase (LAL) is a critical enzyme responsible for the hydrolysis of cholesteryl esters and triglycerides within the lysosome. A deficiency in LAL activity leads to the lysosomal storage disorders Wolman disease and Cholesteryl Ester Storage Disease (CESD). The measurement of LAL activity in dried blood spots (DBS) is a key method for screening and diagnosis. This protocol outlines a fluorometric assay using the substrate 4-methylumbelliferyl palmitate (4-MUP) and the specific LAL inhibitor, Lalistat 2, to accurately determine LAL activity. The use of Lalistat 2 is essential to distinguish LAL activity from that of other lipases present in whole blood.[1][2][3][4]

Principle of the Assay

The assay is based on the enzymatic cleavage of the fluorogenic substrate 4-methylumbelliferyl palmitate (4-MUP) by LAL, which releases the fluorescent product 4-methylumbelliferone (4-MU).[5] The fluorescence of 4-MU is measured to quantify enzyme activity. To ensure specificity for LAL, two parallel assays are performed: one measuring the total lipase activity and another in the presence of Lalistat 2, a potent and specific inhibitor of LAL. The LAL-specific activity is then calculated by subtracting the residual activity in the presence of Lalistat 2 from the total activity.

Signaling Pathway

Caption: Lysosomal Acid Lipase (LAL) metabolic pathway.

Materials and Reagents

| Reagent | Supplier | Catalog No. (Example) | Storage |

| 4-Methylumbelliferyl palmitate (4-MUP) | Cayman Chemical | 13478 | -20°C |

| Lalistat 2 | MedchemExpress | HY-101955 | 2-8°C |

| 4-Methylumbelliferone (4-MU) | Sigma-Aldrich | M1381 | Room Temperature |

| Cardiolipin, bovine heart | Sigma-Aldrich | C1649 | -20°C |

| Triton X-100 | Sigma-Aldrich | T8760 | Room Temperature |

| Sodium Acetate | Sigma-Aldrich | S2889 | Room Temperature |

| Acetic Acid, Glacial | Sigma-Aldrich | 695092 | Room Temperature |

| Deionized Water | - | - | Room Temperature |

| 96-well black, flat-bottom microplates | Corning | 3603 | Room Temperature |

| Dried Blood Spot (DBS) cards (Whatman 903) | GE Healthcare | 10534612 | Room Temperature |

Experimental Protocols

Preparation of Reagents

1.1. 0.15 M Acetate Buffer (pH 4.0)

-

Prepare a 0.15 M solution of sodium acetate in deionized water.

-

Adjust the pH to 4.0 by adding glacial acetic acid.

-

Store at 4°C.

1.2. 4-MUP Substrate Solution (0.35 mM)

-

Dissolve 4-methylumbelliferyl palmitate in a suitable solvent like chloroform or DMSO to create a stock solution.

-

For the working solution, dilute the stock in 0.15 M acetate buffer (pH 4.0) containing 1% Triton X-100 to a final concentration of 0.35 mM. This solution should be prepared fresh.

1.3. Cardiolipin Solution (0.032%)

-

Prepare a stock solution of cardiolipin in ethanol.

-

Dilute the stock solution in 0.15 M acetate buffer (pH 4.0) to a final concentration of 0.032%.

1.4. Reaction Buffer Solution

-

Combine the 4-MUP substrate solution and the cardiolipin solution. The final reaction buffer should contain 0.35 mM 4-MUP and 0.032% cardiolipin in 0.15 M acetate buffer with 1% Triton X-100, pH 4.0.

1.5. Lalistat 2 Solution (30 µM)

-

Dissolve Lalistat 2 in a suitable solvent (e.g., DMSO or ethanol) to prepare a stock solution.

-

Dilute the stock solution with deionized water to a working concentration of 30 µM. The optimal inhibitory concentration may need to be determined empirically but 1.5 µM has been shown to be effective.

1.6. 4-MU Standard Stock Solution (1 mM)

-

Dissolve 4-methylumbelliferone in a suitable solvent (e.g., DMSO) to a concentration of 1 mM.

-

Store protected from light at 4°C.

1.7. Stop Solution (e.g., 0.5 M Glycine-Carbonate buffer, pH 10.4)

-

Prepare a 0.5 M solution of glycine and sodium carbonate in deionized water.

-

Adjust the pH to 10.4.

Sample Preparation

-

Using a manual or automated puncher, punch out a 3 mm disc from the center of a dried blood spot.

-

Place one punch into each well of a 96-well microplate.

-

For each sample, prepare two wells: one for the total lipase activity and one for the non-LAL lipase activity (with Lalistat 2).

Enzyme Elution and Assay Procedure

Caption: Experimental workflow for the LAL activity assay.

-

To each well containing a DBS punch, add 200 µL of deionized water.

-

Seal the plate and incubate for 1 hour at room temperature with gentle shaking to elute the enzyme.

-

Briefly centrifuge the plate to collect the eluate at the bottom of the wells.

-

In a new 96-well black, flat-bottom plate, add 10 µL of the DBS water extract to the corresponding wells.

-

To the wells for non-LAL activity, add 10 µL of the 30 µM Lalistat 2 solution. To the total activity wells, add 10 µL of deionized water.

-

Pre-incubate the plate for 10 minutes at room temperature.

-

Add 150 µL of the Reaction Buffer Solution to each well.

-

Seal the plate and incubate at 37°C for 2.5 hours.

-

Stop the reaction by adding an appropriate stop solution (e.g., 50 µL of 0.5 M Glycine-Carbonate buffer, pH 10.4).

-

Read the fluorescence on a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm.

Data Analysis

-

Prepare a 4-MU Standard Curve:

-

Prepare serial dilutions of the 1 mM 4-MU standard stock solution in the stop solution.

-

Add these standards to empty wells of the microplate.

-

Read the fluorescence of the standards along with the samples.

-

Plot the fluorescence values against the known concentrations of 4-MU to generate a standard curve.

-

-

Calculate Enzyme Activity:

-

Use the standard curve to convert the fluorescence readings of the samples to the amount of 4-MU produced (in nmol).

-

Calculate the total lipase activity and the non-LAL lipase activity (in the presence of Lalistat 2).

-

The LAL-specific activity is calculated as follows: LAL Activity = Total Lipase Activity - Non-LAL Lipase Activity

-

Express the final activity as nmol of 4-MU produced per punch per hour (nmol/punch/h).

-

Expected Results

The LAL activity in DBS can effectively distinguish between normal individuals, carriers of LAL deficiency, and affected patients.

| Group | LAL Activity (nmol/punch/h) | Reference |

| Normal Controls | 0.68 ± 0.2 (range: 0.3-1.08) | |

| Obligate Carriers | 0.21 ± 0.1 (range: 0.11-0.41) | |

| CESD Patients | 0.02 ± 0.02 (range: 0-0.06) | |

| Normal Range (ARUP Labs) | 0.50 - 2.30 |

Troubleshooting

| Issue | Possible Cause | Solution |

| High background fluorescence | Autohydrolysis of 4-MUP | Prepare substrate solution fresh. Run a substrate blank (no enzyme). |

| Contamination of reagents or plate | Use fresh, high-quality reagents and clean plates. | |

| Low or no enzyme activity | Inactive enzyme | Ensure proper storage and handling of DBS samples. Avoid repeated freeze-thaw cycles. |